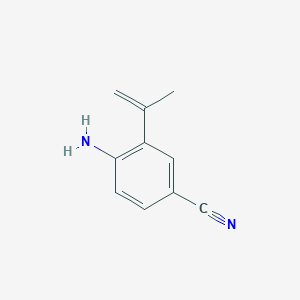

4-Amino-3-(prop-1-en-2-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

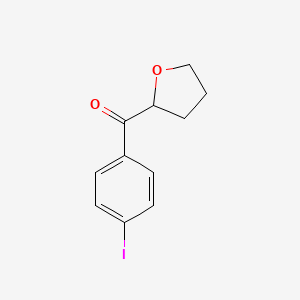

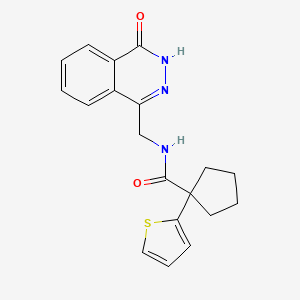

4-Amino-3-(prop-1-en-2-yl)benzonitrile is a chemical compound with the CAS Number: 2169590-17-2 . It has a molecular weight of 158.2 and its molecular formula is C10H10N2. It is available in oil form .

Molecular Structure Analysis

The InChI code for 4-amino-3-(prop-1-en-2-yl)benzonitrile hydrochloride is 1S/C10H10N2.ClH/c1-7(2)9-5-8(6-11)3-4-10(9)12;/h3-5H,1,12H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical And Chemical Properties Analysis

4-Amino-3-(prop-1-en-2-yl)benzonitrile is an oil at room temperature . The hydrochloride version of this compound is a powder . Both compounds should be stored at room temperature .科学的研究の応用

Antiproliferative Activities

“4-Amino-3-(prop-1-en-2-yl)benzonitrile” derivatives have been studied for their antiproliferative effects, particularly in the context of breast cancer cells. These compounds have shown significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with IC50 values in the low nanomolar range. They also exhibit potent activity in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, indicating their potential as therapeutic agents against aggressive forms of breast cancer .

Tubulin Polymerization Inhibition

Related compounds have been designed to inhibit tubulin assembly, an essential process for cell division. By interacting at the colchicine-binding site on tubulin, these derivatives can effectively reduce tubulin polymerization, which could lead to the development of new anticancer drugs that target the mitotic spindle .

Synthesis of β-Enaminones

β-Enaminones are important intermediates in organic synthesis and can be used to create a variety of bioactive heterocycles. The structure of “4-Amino-3-(prop-1-en-2-yl)benzonitrile” allows for its use in the chemoselective synthesis of β-enaminones under metal-free conditions, which is a more environmentally friendly approach compared to traditional methods .

Antiviral and Anti-HIV Activities

Indole derivatives, which share structural similarities with “4-Amino-3-(prop-1-en-2-yl)benzonitrile,” have been reported to possess antiviral and anti-HIV activities. These compounds can inhibit a broad range of RNA and DNA viruses, making them valuable for the development of new antiviral therapies .

Anticancer Potential

Compounds structurally related to “4-Amino-3-(prop-1-en-2-yl)benzonitrile” have been synthesized and evaluated for their anticancer activity against various cell lines. These studies provide a foundation for the potential use of “4-Amino-3-(prop-1-en-2-yl)benzonitrile” in the development of new anticancer agents .

Crystal Structure Analysis

The compound’s derivatives have been used in crystal structure analysis to understand the metal coordination and distribution of weak interactions. This information is crucial for the design of new materials and the study of their properties .

Safety And Hazards

The safety information for 4-Amino-3-(prop-1-en-2-yl)benzonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes refer to specific hazards related to the compound. For example, H302 refers to the compound being harmful if swallowed, and H315 means it causes skin irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

特性

IUPAC Name |

4-amino-3-prop-1-en-2-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDDRGLDYCBGOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(C=CC(=C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(prop-1-en-2-yl)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

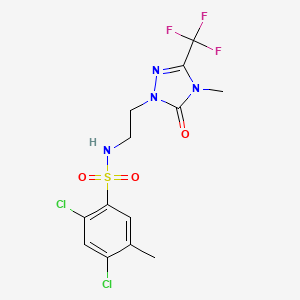

![N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758822.png)

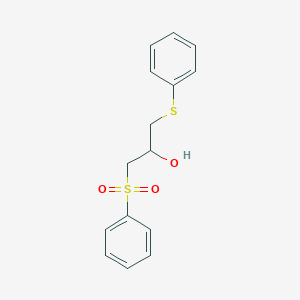

![2-({2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2758824.png)

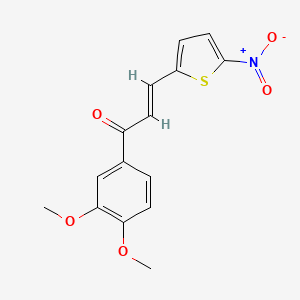

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2758827.png)

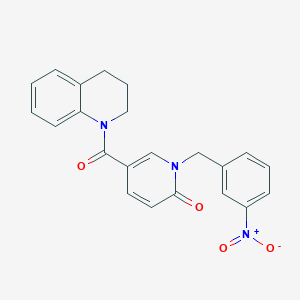

![Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758831.png)